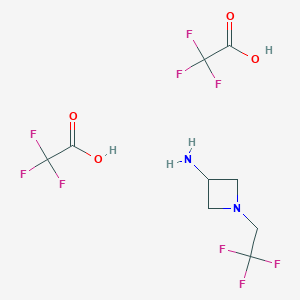

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoroacetic acid is a fluorinated organic compound with the chemical formula C2HF3O2 . It is a colorless liquid with a pungent odor . The molecule has three fluorine atoms, giving it strong electrophilicity and acidity . 1-(2,2,2-trifluoroethyl)azetidin-3-amine is a related compound .

Synthesis Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . The structure of trifluoroacetic acid is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a pungent, vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible with water and has a vapor pressure of 0.0117 bar at 20 °C . Its acidity (pKa) is 0.52 .科学的研究の応用

Environmental Impact Study

Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment . It is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) . The study of this compound can help understand its role in environmental pollution and develop strategies for its management .

Toxicity Analysis

The toxicity of TFA is low, but further studies of a much wider range of animal and plant types are required . This compound can be used in research to understand its impact on different species and ecosystems .

Organic Synthesis

Trifluoroacetic acid is widely used in organic synthesis . It can act as a reagent or catalyst in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .

Mass Spectrometry

Trifluoroacetic acid is used in mass spectrometry . It can act as an ion-pairing agent in reverse-phase liquid chromatography (LC) tandem mass spectrometry, which is a common technique for analyzing complex mixtures .

NMR Spectroscopy

Trifluoroacetic acid is used in NMR spectroscopy . It can serve as a reference or internal standard due to its three chemically equivalent fluorine atoms .

Skeletal Editing of Organic Molecules

The compound “EN300-6735654” can be used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Pharmaceutical Research

Trifluoroacetic acid is used as an intermediate in the synthesis of pharmaceuticals . It can contribute to the development of new drugs and therapies .

Agrochemical Research

Trifluoroacetic acid is also used as an intermediate in the synthesis of agrochemicals . It can help in the development of new pesticides, herbicides, and other agricultural chemicals .

作用機序

Target of Action

For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid , and it’s widely used in organic chemistry .

Mode of Action

It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .

Biochemical Pathways

It’s known that tfa is widely used in organic chemistry for various purposes .

Pharmacokinetics

It’s known that tfa is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its bioavailability.

Result of Action

It’s known that tfa is a stronger acid than acetic acid , which could potentially influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its stability and efficacy in different environments.

将来の方向性

Trifluoroacetic acid is widely used in organic chemistry for various purposes . It is a precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol . It is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid . Its future directions are likely to continue in these areas, with potential for new applications in fluorine chemistry and bioorganic chemistry.

特性

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFGZGRPXJMKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

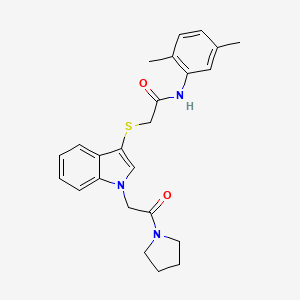

C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F9N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)